2-Aminooctane
Overview
Description
2-Aminooctane, also known as 2-octylamine, is an organic compound with the molecular formula C8H19N. It is a primary amine, meaning it contains an amino group (-NH2) attached to the second carbon of an octane chain. This compound is a clear, colorless to slightly yellow liquid at room temperature and is known for its use in various chemical reactions and industrial applications.
Mechanism of Action
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminooctane. For example, factors such as pH and temperature could potentially affect the stability of the compound. Additionally, the presence of other substances could influence its efficacy through competitive or non-competitive interactions .
Biochemical Analysis
Biochemical Properties
2-Aminooctane is involved in several biochemical reactions, particularly those involving amination and reductive amination processes. It interacts with enzymes such as reductive aminases, which catalyze the conversion of ketones to amines. These enzymes, including those from the Neosartorya species, utilize this compound as a substrate to produce chiral amines with high enantiomeric excess . The interaction between this compound and these enzymes is crucial for the synthesis of various chiral compounds used in pharmaceuticals.
Cellular Effects
This compound influences cellular processes by interacting with cell signaling pathways and affecting gene expression. It has been observed to modulate the activity of certain receptors and enzymes involved in cellular metabolism. For instance, this compound can affect the expression of genes related to metabolic pathways, thereby influencing cellular energy production and utilization . Additionally, it may impact cell signaling pathways that regulate cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been shown to inhibit certain enzymes involved in the degradation of neurotransmitters, thereby affecting neurotransmitter levels in the brain . This inhibition can lead to changes in gene expression and alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may enhance certain biochemical pathways, while at higher doses, it can exhibit toxic effects. Studies in animal models have demonstrated that high doses of this compound can lead to adverse effects such as neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion to other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. Additionally, this compound may influence the production of short-chain fatty acids, which play a role in energy metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport of this compound can affect its availability for biochemical reactions and its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The localization of this compound within these compartments can impact its activity and function, contributing to its overall role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminooctane can be synthesized through several methods:
Alkylation of Ammonia: One common method involves the alkylation of ammonia with 2-octanol in the presence of a dehydrating agent. This reaction typically requires elevated temperatures and pressures to proceed efficiently.
Reduction of Nitriles: Another method involves the reduction of 2-octanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-octanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the nitrile group to an amine group. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Aminooctane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-Aminooctane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of amine-based drugs.
Comparison with Similar Compounds
Similar Compounds
2-Aminobutane: A shorter-chain analogue with similar chemical properties but different physical properties due to the shorter carbon chain.
2-Aminohexane: Another shorter-chain analogue with similar reactivity but different solubility and boiling point.
2-Aminodecane: A longer-chain analogue with similar reactivity but higher boiling point and different solubility characteristics.
Uniqueness
2-Aminooctane is unique among its analogues due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications where moderate solubility and reactivity are desired. Its specific chain length also influences its boiling point and melting point, making it suitable for certain industrial processes where temperature control is critical .
Properties
IUPAC Name |
octan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXNJMZWGSCKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022103 | |
Record name | 2-Octanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-16-3 | |
Record name | (±)-2-Octanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminooctane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylheptylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-OCTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03DJ7LZBE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-Aminooctane?
A1: this compound is a branched alkylamine with the molecular formula C8H19N. While the provided abstracts do not contain specific spectroscopic data, its structure can be inferred. It comprises an eight-carbon chain with an amine (-NH2) group attached to the second carbon atom.
Q2: How does the chain length of 2-alkylamines influence their volumetric properties?
A2: Research on the volumetric properties of this compound and 2-Aminobutane reveals that increasing the alkyl chain length leads to a decrease in density. [] This trend can be attributed to the weaker intermolecular forces present in longer alkyl chains, resulting in a less compact arrangement of molecules.
Q3: Can this compound be used to modify the properties of nanomaterials?
A3: Yes, research demonstrates that this compound can function as a chiral ligand in post-synthetic modifications of Cesium lead bromide (CsPbBr3) perovskite nanoparticles. [] This interaction induces chirality in the nanoparticles, leading to changes in their electronic states and optical properties, specifically, the emergence of Cotton effects in the NP first exciton transition. []
Q4: How does the solvent environment affect the assembly of molecules containing this compound?
A4: Studies using a this compound-functionalized naphthalenediimide (NDI) derivative show that solvent choice significantly influences its self-assembly behavior. [] Employing a solvent displacement method, where a good solvent is rapidly dispersed into a poor solvent, leads to the formation of NDI assemblies with varying sizes, shapes, and aggregation states. [] This highlights the significant role of solvent interactions in directing the hierarchical assembly of molecules containing this compound.
Q5: Are there any documented applications of this compound in drug discovery?
A5: While the provided abstracts don't directly focus on drug discovery using this compound, one study describes its use as part of a larger molecule. [] Researchers synthesized 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes], incorporating a bicyclic structure containing this compound, as potential α7 nicotinic acetylcholine receptor agonists. [] This suggests the potential of this compound as a building block in medicinal chemistry.
Q6: What analytical techniques are employed to study this compound and its derivatives?
A6: The provided research utilizes a variety of analytical methods to characterize this compound and its derivatives. These include density measurements using a vibrating tube densimeter, [] microscopic imaging techniques like SEM and TEM, [] spectroscopic methods such as UV-vis and fluorescence spectroscopy, [] and electrochemistry to explore I–V characteristics. []
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